4-Bromo-2-chloro-3-ethoxytoluene
Description
Significance of Polyhalogenated Alkyl Aromatic Compounds in Advanced Organic Chemistry
Polyhalogenated compounds (PHCs) are molecules that have undergone multiple substitutions with halogens. wikipedia.org When these halogens are attached to an alkyl aromatic scaffold, such as toluene (B28343), the resulting compounds are known as polyhalogenated alkyl aromatic compounds. This class of compounds is significant in organic chemistry for several reasons. They are widely used as starting materials for synthesizing a broad range of other organic compounds and can function as solvents for non-polar substances. ncert.nic.in
The presence of multiple halogen atoms, often of different types (e.g., both bromine and chlorine), on an aromatic ring creates a unique electronic and steric environment. This can influence the regioselectivity of subsequent reactions, allowing chemists to direct further substitutions to specific positions on the aromatic ring. The carbon-halogen bonds themselves serve as reactive sites, particularly for the formation of organometallic reagents or for participation in cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. Their applications are vast, finding use in the production of everything from pesticides and flame-retardant coatings to intermediates in medicine. wikipedia.org
Overview of Research Trajectories for Complex Aromatic Systems
Research into complex aromatic systems is a dynamic and evolving field. One major trajectory involves the development of novel synthetic methodologies to construct these intricate molecules with high efficiency and precision. This includes creating advanced dilinkage models that realistically represent fragments of complex biopolymers like lignin, enabling better method development. science.gov The synthesis of compounds like 4-bromo-2-chloroaniline (B1269894) from simpler precursors highlights the multi-step sequences chemists employ to build complexity. researchgate.net
Another significant research avenue is the use of computational and analytical tools to understand the behavior of these systems. Molecular dynamics simulations, for example, are used to explore the conformational flexibility of "aromatic cages" in biological systems. acs.org Furthermore, there is a strong focus on the interaction of complex aromatic compounds with biological systems and the environment. Research on polyhalogenated aromatic hydrocarbons (PHAHs) investigates their persistence and mechanisms of toxicity, which is crucial for understanding their environmental impact. mdpi.com The study of how compounds like benzo(a)pyrene, a polycyclic aromatic hydrocarbon, interact with DNA and induce mutations is a key area of cancer research. wikipedia.org These research paths, from fundamental synthesis to environmental impact analysis, underscore the multifaceted importance of complex aromatic systems in modern science.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-3-12-9-7(10)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDVZOBIIXDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Cl)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties and Research Findings for 4 Bromo 2 Chloro 3 Ethoxytoluene
Physicochemical Data
Publicly available data for this compound is limited, primarily consisting of identifiers and basic molecular properties provided by chemical suppliers. This information is foundational for its use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-chloro-2-ethoxy-4-methylbenzene | achemblock.com |
| CAS Number | 2244107-80-8 | achemblock.com |
| Molecular Formula | C₉H₁₀BrClO | achemblock.com |
| Molecular Weight | 249.53 g/mol | achemblock.com |
| Purity | 97% | achemblock.com |
| MDL Number | MFCD31805779 | achemblock.com |
Detailed Research Findings
Specific academic research focusing exclusively on the synthesis or application of this compound is not widely documented in publicly accessible literature. The compound is primarily available commercially as a chemical building block. achemblock.com
However, significant insights can be gleaned from patent literature concerning structurally similar compounds. For example, the related molecule 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is explicitly identified as a key intermediate in the synthesis of dapagliflozin, a medication used in the management of type 2 diabetes. google.com Patents describe detailed processes for preparing this intermediate, which involves reacting 5-bromo-2-chlorobenzoic acid with phenetole, followed by a reduction step. google.com This established role as a pharmaceutical intermediate suggests that this compound is likely designed and used for a similar purpose: as a specialized precursor in the construction of larger, more complex, and potentially biologically active molecules. Its specific arrangement of bromo, chloro, and ethoxy groups provides a pre-defined scaffold for chemists to exploit in targeted, multi-step synthetic pathways.
Table of Compounds
Synthetic Routes to 4-Bromo-2-chloro-3-ethoxytoluene and Similar Compounds
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure the correct placement of functional groups on the toluene (B28343) core. This article explores the synthetic methodologies applicable to this specific compound and its analogs, focusing on regioselective functionalization techniques.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the exact connectivity and environment of each atom can be established.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 4-Bromo-2-chloro-3-ethoxytoluene provides distinct signals for each type of proton in the molecule. The aromatic region is expected to show two signals corresponding to the two protons on the benzene (B151609) ring. cdnsciencepub.com Due to the substitution pattern, these protons are not equivalent and would likely appear as doublets, assuming coupling only to each other. Their chemical shifts are influenced by the electronic effects of the surrounding bromo, chloro, and ethoxy groups. fiveable.melibretexts.org The ethoxy group gives rise to two signals: a quartet for the methylene (B1212753) (-OCH2-) protons, split by the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, split by the methylene protons. chemistrysteps.com The methyl group attached to the toluene (B28343) ring is expected to appear as a singlet, as it has no adjacent protons. cdnsciencepub.comstackexchange.com
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (H-5, H-6) | 6.8 - 7.5 | Doublet (d) |
| Ethoxy (-OCH₂CH₃) | 3.9 - 4.2 | Quartet (q) |
| Toluene (-CH₃) | 2.2 - 2.5 | Singlet (s) |
| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) |
Note: Predicted values are based on standard chemical shift ranges for substituted toluenes and ethoxybenzenes. Actual values may vary depending on solvent and experimental conditions. cdnsciencepub.comfiveable.me
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the ethoxy group, and one for the toluene methyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the bromine (C-Br) and the one bonded to chlorine (C-Cl) are influenced by the halogen's electronegativity and size, a phenomenon known as the "halogen effect". rsc.orgresearchgate.net The carbon attached to the ethoxy group (C-O) will be shifted downfield. The remaining aromatic carbons, including the one bearing the methyl group, will have shifts determined by the cumulative electronic effects of all substituents. oregonstate.edu
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-Cl) | 125 - 135 |
| Aromatic (C-Br) | 115 - 125 |
| Aromatic (C-CH₃, C-H) | 120 - 140 |
| Ethoxy (-OCH₂) | 60 - 70 |
| Toluene (-CH₃) | 20 - 25 |
| Ethoxy (-CH₃) | 14 - 16 |
Note: Predicted values are based on established substituent effects on benzene ring chemical shifts. Quaternary carbons are often weaker in intensity. rsc.orgoregonstate.edu
Two-Dimensional NMR Techniques
To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show a correlation between the two aromatic protons, confirming their adjacency on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the ethoxy methylene protons to the -OCH₂- carbon, the ethoxy methyl protons to their carbon, and the toluene methyl protons to its carbon. This is a powerful method for unambiguously assigning both ¹H and ¹³C spectra. youtube.com
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The spectrum for this compound would exhibit several characteristic absorption bands. The region above 3000 cm⁻¹ would show peaks corresponding to aromatic C-H stretching, while the region just below 3000 cm⁻¹ would contain the aliphatic C-H stretching vibrations of the methyl and ethoxy groups. msu.edu A strong band or bands around 1250-1000 cm⁻¹ are characteristic of the C-O-C stretching of the aryl ether. The region from approximately 1600-1450 cm⁻¹ corresponds to C=C stretching vibrations within the aromatic ring. The far-infrared or low-wavenumber region is where absorptions for the C-Cl (typically 850-550 cm⁻¹) and C-Br (typically 690-515 cm⁻¹) stretches are found. orgchemboulder.com
Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric/Symmetric C-O-C Stretch | 1275 - 1020 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
Note: These are general ranges and the exact position and intensity of peaks depend on the complete molecular structure. msu.eduorgchemboulder.com
Attenuated Total Reflectance (ATR) Spectroscopy for Solid-State Analysis
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that is particularly advantageous for analyzing solid or liquid samples directly with minimal preparation. mt.com Instead of passing the infrared beam through the sample, ATR uses a crystal of high refractive index to create an evanescent wave that penetrates a few micrometers into the sample placed in close contact with it. acs.orgirdg.org This makes it an ideal method for obtaining the vibrational spectrum of a solid powder sample of this compound. measurlabs.com
The resulting ATR-FTIR spectrum is very similar to a traditional transmission spectrum, showing the same characteristic functional group frequencies discussed in the FTIR section. mt.com Therefore, the interpretation follows the same principles, allowing for rapid and reliable identification of the molecule's key structural features without the need for preparing KBr pellets or mulls. irdg.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight and exploring the fragmentation pathways of this compound. The presence of both bromine and chlorine, each with distinct isotopic signatures, results in a characteristic and easily identifiable molecular ion cluster. libretexts.orgmiamioh.edu
The isotopic distribution of bromine is approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br (a ~1:1 ratio), while chlorine's distribution is about 75.8% ³⁵Cl and 24.2% ³⁷Cl (a ~3:1 ratio). libretexts.orgdocbrown.info This leads to a distinctive pattern for the molecular ion [M]⁺ peak. For this compound (C₉H₁₀BrClO), the molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes. docbrown.infoyoutube.com
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Ion Species | Nominal m/z | Expected Relative Intensity |
|---|---|---|
| [C₉H₁₀⁷⁹Br³⁵Cl¹⁶O]⁺ | 248 | ~75% (Base Peak in Cluster) |
| [C₉H₁₀⁸¹Br³⁵Cl¹⁶O]⁺ and [C₉H₁₀⁷⁹Br³⁷Cl¹⁶O]⁺ | 250 | ~100% (Combined) |
| [C₉H₁₀⁸¹Br³⁷Cl¹⁶O]⁺ | 252 | ~25% |
Note: Intensities are approximate and normalized relative to the most abundant combination within the M+2 peak.
Primary fragmentation pathways would likely involve the loss of the halogen substituents (X•) or hydrogen halides (HX), as well as cleavage of the ethoxy group. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of volatile and semi-volatile compounds like this compound. nih.govdocumentsdelivered.com In this technique, the gas chromatograph separates the compound from any impurities, starting materials, or byproducts. Each separated component is then introduced into the mass spectrometer.
The resulting chromatogram displays a peak for each component, with the retention time being a characteristic property under specific column and temperature conditions. The area under the peak is proportional to the component's abundance, allowing for a quantitative assessment of purity. nih.gov The mass spectrum recorded for the main peak provides the fragmentation pattern and molecular ion data, confirming the identity of this compound. This combined approach is essential for quality control in synthetic chemistry. nih.govacs.org
While conventional MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). chemrevise.orgnih.gov This precision allows for the determination of the exact molecular formula of a compound, as it can distinguish between molecules that have the same nominal mass but different elemental compositions. chemrevise.orgacs.org
For this compound, HRMS would be used to verify its elemental formula, C₉H₁₀BrClO. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be confirmed without ambiguity. This is a critical step in the characterization of a new or target molecule.
Table 2: Calculated Exact Masses for this compound Isotopologues
| Molecular Formula | Calculated Exact Mass (Da) |
|---|---|
| C₉H₁₀⁷⁹Br³⁵ClO | 247.96036 |
| C₉H₁₀⁸¹Br³⁵ClO | 249.95831 |
| C₉H₁₀⁷⁹Br³⁷ClO | 249.95741 |
| C₉H₁₀⁸¹Br³⁷ClO | 251.95536 |
X-ray Diffraction Studies for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. mdpi.com This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. docbrown.info
The analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the ethoxy group relative to the ring. Furthermore, X-ray diffraction data elucidates the packing of molecules in the unit cell, providing insight into intermolecular interactions such as halogen bonding or π–π stacking, which govern the solid-state properties of the material. mdpi.comaps.org While liquid-state X-ray diffraction can provide general information about molecular shape and packing, single-crystal analysis offers an unparalleled level of structural detail. aps.org
Compound Names Mentioned
Computational Chemistry and Theoretical Studies of 4 Bromo 2 Chloro 3 Ethoxytoluene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost in the study of electronic structures. DFT calculations are instrumental in elucidating the fundamental properties of molecules like 4-Bromo-2-chloro-3-ethoxytoluene.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves finding the minimum energy conformation of the ethoxy group relative to the substituted benzene (B151609) ring. The bond lengths, bond angles, and dihedral angles that define this stable structure are crucial for understanding its physical and chemical properties.
Conformational analysis would involve rotating the C-C and C-O bonds of the ethoxy group to map the potential energy surface and identify the global minimum energy conformer. Studies on similar substituted phenols and benzenes have utilized DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), to achieve reliable geometries that are in good agreement with experimental data where available. researchgate.net For this compound, one would expect a preferred orientation of the ethoxy group that minimizes steric hindrance with the adjacent chloro and methyl groups.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O (ring) Bond Length | ~1.37 Å |
| C-O-C (ethoxy) Bond Angle | ~118° |
| C-C-C-C (ring) Dihedral Angle | ~0° (planar ring) |
Note: These are illustrative values based on typical bond lengths and angles for similar compounds.
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating ethoxy group and the electron-withdrawing halogen atoms will influence the energies of these orbitals. Computational studies on related compounds have shown that such substitutions significantly affect the HOMO-LUMO gap and the distribution of these orbitals across the molecule, thereby indicating the most probable sites for electrophilic and nucleophilic attack. epa.govresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are illustrative values based on typical FMO energies for similar aromatic compounds.
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds.
By comparing the calculated vibrational spectra with experimentally obtained spectra (if available), one can validate the computational model. Studies on halogenated benzenes and phenols have demonstrated a good correlation between theoretical and experimental vibrational frequencies after applying appropriate scaling factors to the calculated values to account for anharmonicity and other systematic errors in the computational methods. researchgate.netdocumentsdelivered.com For this compound, characteristic vibrational modes would include C-H stretching of the methyl and ethoxy groups, C-Br and C-Cl stretching, and various aromatic ring vibrations.
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-O Stretch | 1250-1000 |
| C-Cl Stretch | 800-600 |
| C-Br Stretch | 600-500 |
Note: These are illustrative values based on typical vibrational frequencies for substituted benzenes.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling can be extended to investigate potential reaction pathways involving this compound. This involves locating the transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics.
For instance, one could model the nucleophilic substitution of the bromine or chlorine atoms, or electrophilic aromatic substitution on the benzene ring. By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. Such studies on related compounds have been instrumental in understanding reaction mechanisms and predicting the feasibility of different chemical transformations. epa.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. By developing a mathematical model based on a set of known compounds, the properties of new or uncharacterized molecules like this compound can be predicted.
Descriptors used in QSPR models can include constitutional, topological, geometrical, and electronic parameters. For this compound, QSPR could be employed to predict properties such as boiling point, solubility, and partition coefficient, which are important for various applications.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent).
For this compound, MD simulations could reveal the range of conformations accessible at a given temperature and how the molecule interacts with solvent molecules or other solute molecules. This information is particularly valuable for understanding its behavior in solution and its potential to participate in intermolecular interactions such as hydrogen bonding or van der Waals forces. researchgate.net
Role of 4 Bromo 2 Chloro 3 Ethoxytoluene in Synthetic Organic Chemistry
Applications as a Building Block in Complex Molecule Synthesis
A detailed search of scientific literature did not reveal specific examples of 4-Bromo-2-chloro-3-ethoxytoluene being used as a building block in the synthesis of complex molecules. Chemical suppliers list it as a building block, which indicates its intended use in organic synthesis, likely for creating more elaborate molecular architectures. chemscene.com The presence of both bromine and chlorine atoms offers the potential for selective functionalization through various cross-coupling reactions, a common strategy in the assembly of complex molecules. However, no published studies were found that demonstrate this for this compound.
Precursor for the Development of Novel Chemical Entities
There is no specific information available in the reviewed literature or patent databases on this compound serving as a precursor for the development of novel chemical entities. While structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are known intermediates in the synthesis of pharmaceuticals like dapagliflozin, similar applications for this compound have not been documented. Its classification as a building block suggests it could be used in the exploratory phases of drug discovery or materials science to create new molecules with potentially useful properties, but specific examples are not available. chemscene.com
Methodology Development in Aromatic Functionalization
No research articles or patents were identified that describe the use of this compound in the development of new methodologies for aromatic functionalization. The distinct electronic environments of the positions on the aromatic ring, created by the different substituents, could make it an interesting substrate for studying the regioselectivity of various reactions. However, there is no evidence in the current body of scientific literature of its use for such purposes.
Analytical Chemistry Methodologies for Quality Control and Purity Assessment
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating and quantifying 4-Bromo-2-chloro-3-ethoxytoluene from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and the target impurities.
HPLC is a robust and widely used technique for the purity determination and assay of non-volatile, thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed. This method separates compounds based on their hydrophobicity, making it ideal for distinguishing the main analyte from structurally similar impurities that may have formed during synthesis, such as isomers or related halogenated aromatic compounds.
A typical HPLC method would involve a C18 column, which provides excellent separation for aromatic compounds. A gradient elution using a mobile phase consisting of an aqueous component (like water with a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) allows for the effective separation of impurities with a wide range of polarities. UV detection is commonly used, with the wavelength set to a maximum absorbance for this compound to ensure high sensitivity. A patent for a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, specifies using a UV detector at 225 nm. google.com
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
This method allows for the quantification of the main peak corresponding to this compound and the detection of potential process-related impurities.
Gas Chromatography is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the final product, such as residual solvents from the manufacturing process. A headspace GC (HS-GC) technique coupled with a Flame Ionization Detector (FID) is highly effective for this purpose due to its sensitivity to organic compounds. researchgate.net
In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile impurities is injected into the GC system. This prevents non-volatile matrix components from contaminating the GC column. The separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase. ijpsr.com The identification of impurities can be confirmed by comparing their retention times with those of known standards. For unknown peaks, GC coupled with Mass Spectrometry (GC-MS) can be employed for structural elucidation. researchgate.net
Table 2: Typical GC-FID Method for Volatile Impurity Analysis
| Parameter | Condition |
| Instrument | Headspace Gas Chromatograph with FID |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Nitrogen or Helium |
| Oven Temperature | Initial 50°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Headspace Vial Temp | 80°C |
| Headspace Incubation Time | 30 min |
Potential volatile impurities could include solvents used in synthesis, such as toluene (B28343), ethanol, or dichloromethane.
Spectroscopic Methods for Impurity Profiling
While chromatography separates impurities, spectroscopy is essential for their identification and structural characterization. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for impurity profiling. bldpharm.combldpharm.combldpharm.com
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum can help identify the structure of impurities, especially isomers or by-products with slightly different arrangements of substituents on the aromatic ring. For instance, an impurity with a different ethoxy substitution pattern would show distinct signals in the aromatic region.
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides the mass-to-charge ratio of the parent compound and its impurities. The fragmentation patterns observed can give crucial clues about the structure of an unknown impurity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of an impurity, greatly aiding in its identification.
Table 3: Potential Impurities and Their Spectroscopic Signatures
| Potential Impurity | Identification Method | Expected Signature |
| Isomeric Bromo-chloro-ethoxytoluenes | ¹H NMR, ¹³C NMR | Different chemical shifts and coupling patterns in the aromatic region. |
| De-brominated Impurity (2-chloro-3-ethoxytoluene) | GC-MS | Lower molecular ion peak compared to the main compound. |
| Di-brominated Impurity | LC-MS | Higher molecular ion peak, isotopic pattern characteristic of two bromine atoms. |
| Starting Material (e.g., 2-chloro-3-hydroxytoluene) | LC-MS | Absence of the ethoxy group signal, different molecular weight. |
Advanced Titration Techniques for Functional Group Quantification
While modern chromatographic and spectroscopic methods have largely superseded titration for routine purity analysis of complex organic molecules, advanced titration techniques can still find application in specific scenarios. For a compound like this compound, direct titration is not straightforward. However, derivatization followed by titration or specific ion titration could theoretically be employed.
For instance, a potentiometric titration could be explored for the quantification of the bromide ion after a chemical reduction process that cleaves the bromine from the aromatic ring. This would involve a reaction to convert the covalently bonded bromine into an ionic bromide, which can then be titrated with a standard solution of silver nitrate (B79036) using a silver-selective electrode to detect the endpoint. This approach, however, is more complex and less specific than chromatographic methods and would primarily be used for specialized assay purposes rather than for routine impurity profiling. The feasibility and accuracy of such a method would require significant development and validation.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Direct research on 4-Bromo-2-chloro-3-ethoxytoluene is not extensively documented. However, based on the synthesis and analysis of analogous compounds, several key research findings and methodological advancements can be anticipated. The primary focus would likely be on its synthesis, purification, and structural characterization.
Key Anticipated Research Findings:
Synthesis: The synthesis of this compound would likely involve a multi-step process, starting from a simpler substituted toluene (B28343) or benzene (B151609) derivative. Common synthetic routes for such compounds include electrophilic aromatic substitution reactions like bromination and chlorination, followed by etherification to introduce the ethoxy group. youtube.com The precise ordering of these steps would be crucial to achieve the desired regioselectivity.
Spectroscopic Characterization: Characterization would rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for determining the substitution pattern on the aromatic ring. Infrared (IR) spectroscopy would help identify functional groups, and mass spectrometry (MS) would confirm the molecular weight and fragmentation pattern. nih.govresearchgate.net
Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, and solubility would be determined. These properties are influenced by the nature and position of the substituents on the toluene core.
Anticipated Methodological Advancements:
Regioselective Synthesis: A significant advancement would be the development of highly regioselective synthetic methods. This could involve the use of advanced catalytic systems, such as transition metal catalysts, to control the position of the bromo, chloro, and ethoxy groups on the toluene ring. mdpi.com
Purification Techniques: Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), would be crucial for isolating the pure compound from potential isomers and byproducts formed during the synthesis.
Below is a table summarizing the expected basic properties of this compound, based on data from chemical suppliers.
| Property | Anticipated Value |
| IUPAC Name | 1-Bromo-3-chloro-2-ethoxy-4-methylbenzene |
| CAS Number | 2244107-80-8 |
| Molecular Formula | C₉H₁₀BrClO |
| Molecular Weight | 249.53 g/mol |
| Appearance | Likely a solid or liquid at room temperature |
| Purity (typical) | >97% |
This table is populated with data that would be expected from initial characterization studies.
Emerging Synthetic Challenges and Opportunities for this compound Research
The synthesis of polysubstituted aromatic compounds like this compound presents both challenges and opportunities for chemical research.
Emerging Synthetic Challenges:
Control of Regiochemistry: The primary challenge in the synthesis of this compound is the precise control of the substitution pattern. The directing effects of the methyl, bromo, chloro, and ethoxy groups must be carefully considered to achieve the desired 1,2,3,4-substitution pattern. Undesired isomers are likely to be formed, necessitating efficient purification methods.
Scalability: Developing a synthetic route that is scalable for potential industrial applications can be challenging. Reactions that work well on a small laboratory scale may not be efficient or safe on a larger scale.
Opportunities for Research:
Novel Catalytic Methods: There is an opportunity to develop novel catalytic methods for the regioselective halogenation and etherification of toluene derivatives. This could include the use of organocatalysts or specifically designed transition metal complexes.
Green Chemistry Approaches: Research could focus on developing more environmentally friendly synthetic routes. This might involve the use of greener solvents, reducing the number of synthetic steps (one-pot reactions), and using catalysts that can be easily recovered and reused. mdpi.com
Building Block for Complex Molecules: this compound, as a functionalized aromatic compound, could serve as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, or materials science. The presence of bromo and chloro substituents allows for further functionalization through cross-coupling reactions. rsc.org
Potential Avenues for Advanced Theoretical and Computational Investigations
In the absence of extensive experimental data, theoretical and computational chemistry can provide valuable insights into the properties and potential reactivity of this compound.
Potential Theoretical Investigations:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties (such as the HOMO-LUMO gap, which relates to reactivity). nih.gov These calculations can also help in understanding the directing effects of the various substituents on the aromatic ring.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict sites for electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. nih.gov
Prediction of Spectroscopic Data: Computational methods can be used to simulate NMR and mass spectra, which can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.
Potential Computational Investigations:
Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms of potential synthetic routes. This can help in understanding the transition states and intermediates involved, and in optimizing reaction conditions to favor the desired product.
Quantitative Structure-Activity Relationship (QSAR) Studies: If this compound or its derivatives are explored for biological applications, QSAR studies could be employed. These studies correlate the structural properties of a series of compounds with their biological activity, which can help in designing more potent analogues.
Molecular Docking Simulations: If a potential biological target is identified, molecular docking simulations can predict how this compound might bind to the active site of a protein. This can provide a starting point for drug discovery efforts.
A hypothetical data table illustrating the type of information that could be generated from computational studies is presented below.
| Computational Method | Predicted Property | Potential Application |
| DFT (B3LYP/6-31G) | Optimized 3D structure, bond lengths, and angles | Understanding molecular geometry and steric effects |
| DFT (B3LYP/6-31G) | Calculated IR and Raman frequencies | Aiding in the interpretation of experimental spectra |
| MEP Analysis | Electron density distribution, sites for reaction | Predicting reactivity towards electrophiles/nucleophiles |
| TD-DFT | UV-Vis absorption spectrum | Understanding electronic transitions |
This table represents a hypothetical output from computational chemistry studies, which are yet to be performed for this specific compound.
Q & A
Q. What synthetic strategies are recommended for preparing 4-bromo-2-chloro-3-ethoxytoluene, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the toluene backbone. For example:
Ethoxy Introduction : Use nucleophilic substitution (e.g., NaOEt with a leaving group like Cl or Br at the 3-position).
Halogenation : Bromination/chlorination via electrophilic aromatic substitution (EAS) using FeBr₃/AlCl₃ catalysts.
- Purity Optimization :
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Verify purity via HPLC or GC-MS. For bromo/chloro derivatives, ensure no residual halides via elemental analysis (CHNS/O) .
Q. How can NMR spectroscopy distinguish between regioisomers of bromo-chloro-ethoxytoluene derivatives?
- Methodological Answer :
- ¹H NMR :
- Ethoxy group protons (δ ~3.4–4.2 ppm, quartet) and methyl group protons (δ ~2.3 ppm, singlet) help identify substitution patterns.
- Aromatic protons show splitting patterns dependent on adjacent substituents (e.g., para vs. meta coupling).
- ¹³C NMR :
- Electron-withdrawing groups (Br, Cl) deshield aromatic carbons. Ethoxy carbons appear at δ ~60–70 ppm (C-O) and ~14 ppm (CH₃).
- Reference Data : Compare with structurally similar compounds like 4-bromo-2-chlorotoluene (δH 7.2–7.5 ppm for aromatic protons) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combines exact exchange and gradient corrections) for accurate thermochemical data (e.g., HOMO-LUMO gaps, dipole moments) .
- Software : Gaussian or ORCA with basis sets (e.g., 6-31G* for light atoms, LANL2DZ for Br/Cl).
- Validation : Compare computed IR spectra with experimental data to confirm functional group assignments.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) :
Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/EtOAc).
Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL).
- Challenges : Heavy atoms (Br, Cl) may cause absorption errors; apply multi-scan corrections.
- Validation : Compare bond lengths/angles with similar structures (e.g., 4-bromo-3-chlorophenol: C-Br ~1.89 Å, C-Cl ~1.73 Å) .
Q. What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer :
- Reaction Design :
Suzuki-Miyaura Coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for Br vs. Cl selectivity.
Ulmann Coupling : Use CuI/ligands for aryl ether formation.
- Data Analysis :
- Use LC-MS to track byproducts (e.g., debromination or ethoxy cleavage).
- If contradictions arise, compare solvent effects (polar aprotic vs. ethereal solvents) and reaction kinetics via in situ IR .
Q. How can researchers mitigate safety risks during large-scale synthesis of halogenated toluenes?
- Methodological Answer :
- Hazard Assessment :
- Bromo/chloro compounds are toxic and corrosive. Use fume hoods and PPE (gloves, goggles).
- Monitor thermal stability: DSC/TGA can detect exothermic decomposition risks.
- Waste Management :
- Quench residual halides with NaHCO₃ or Na₂S₂O₃ solutions.
- Follow ECHA guidelines for halogenated waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
